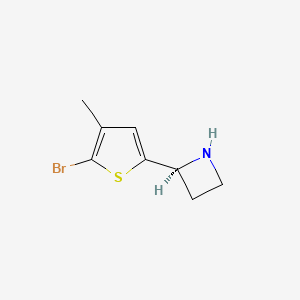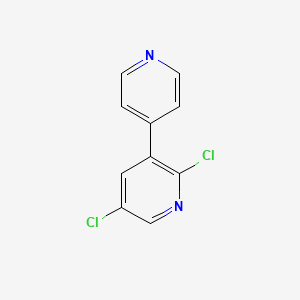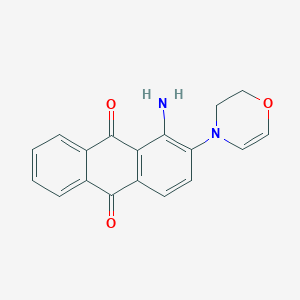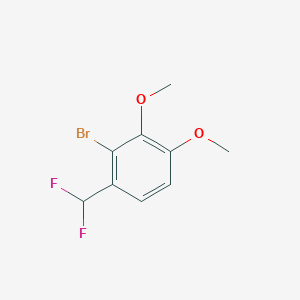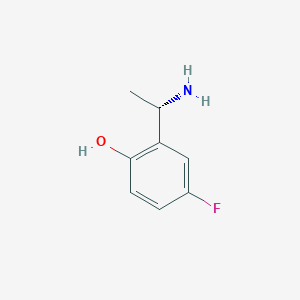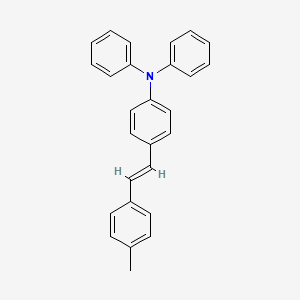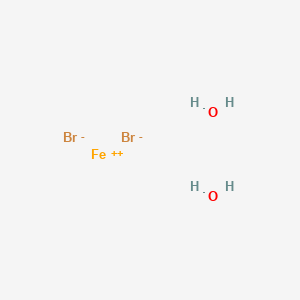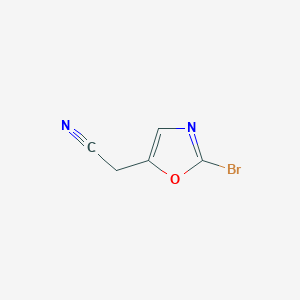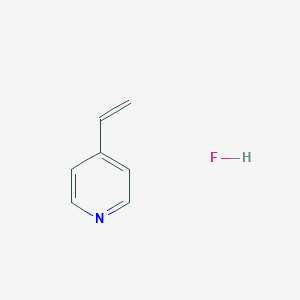
4-Vinylpyridinehydrofluoride
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4-Vinylpyridinehydrofluoride is a compound that combines the properties of 4-vinylpyridine and hydrofluoric acid It is known for its unique chemical structure, which includes a vinyl group attached to a pyridine ring, and its ability to form complexes with hydrofluoric acid
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of 4-vinylpyridinehydrofluoride typically involves the reaction of 4-vinylpyridine with hydrofluoric acid. One common method is to introduce anhydrous hydrofluoric acid into a solution of 4-vinylpyridine at low temperatures, usually around -78°C, until the desired concentration of hydrofluoric acid is achieved .
Industrial Production Methods: In industrial settings, the production of this compound may involve more scalable methods, such as continuous flow reactors, to ensure consistent quality and yield. The reaction conditions are carefully controlled to prevent the decomposition of the compound and to maximize the efficiency of the process .
Analyse Chemischer Reaktionen
Types of Reactions: 4-Vinylpyridinehydrofluoride undergoes various chemical reactions, including:
Substitution Reactions: The vinyl group can participate in nucleophilic substitution reactions, leading to the formation of various derivatives.
Polymerization: The vinyl group allows for polymerization reactions, forming poly(4-vinylpyridine) complexes.
Coordination Chemistry: The pyridine ring can coordinate with metal ions, forming stable complexes.
Common Reagents and Conditions:
Oxidizing Agents: Such as potassium permanganate, can oxidize the vinyl group.
Reducing Agents: Such as lithium aluminum hydride, can reduce the pyridine ring.
Catalysts: Metal catalysts like palladium can facilitate polymerization reactions.
Major Products:
Poly(4-vinylpyridine) Complexes: Formed through polymerization.
Metal Complexes: Formed through coordination with metal ions.
Wissenschaftliche Forschungsanwendungen
4-Vinylpyridinehydrofluoride has a wide range of applications in scientific research:
Chemistry: Used as a building block for synthesizing polymers and coordination compounds.
Biology: Investigated for its potential in drug delivery systems due to its ability to form stable complexes.
Medicine: Explored for its antimicrobial properties and potential use in pharmaceuticals.
Industry: Utilized in the production of specialty polymers and as a catalyst in various chemical reactions
Wirkmechanismus
The mechanism of action of 4-vinylpyridinehydrofluoride involves its ability to form complexes with various molecules. The vinyl group allows for polymerization, while the pyridine ring can coordinate with metal ions. These interactions enable the compound to participate in a wide range of chemical reactions, making it a versatile reagent in both organic and inorganic chemistry .
Vergleich Mit ähnlichen Verbindungen
Pyridine Hydrofluoride: Similar in structure but lacks the vinyl group, making it less versatile in polymerization reactions.
4-Vinylpyridine: Lacks the hydrofluoric acid component, limiting its reactivity in certain chemical processes.
Uniqueness: 4-Vinylpyridinehydrofluoride is unique due to its combination of a vinyl group and a pyridine ring complexed with hydrofluoric acid. This unique structure allows it to participate in a broader range of chemical reactions compared to its individual components .
Eigenschaften
Molekularformel |
C7H8FN |
|---|---|
Molekulargewicht |
125.14 g/mol |
IUPAC-Name |
4-ethenylpyridine;hydrofluoride |
InChI |
InChI=1S/C7H7N.FH/c1-2-7-3-5-8-6-4-7;/h2-6H,1H2;1H |
InChI-Schlüssel |
STFJLZXPYGZNFG-UHFFFAOYSA-N |
Kanonische SMILES |
C=CC1=CC=NC=C1.F |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![5-Acetyl-3-((4-fluorophenyl)thio)-4-methyl-2H-[1,4'-bipyridin]-2-one](/img/structure/B13136704.png)
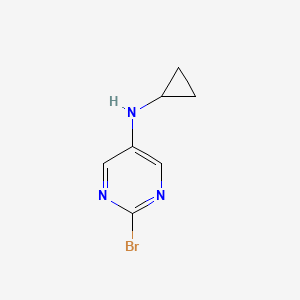
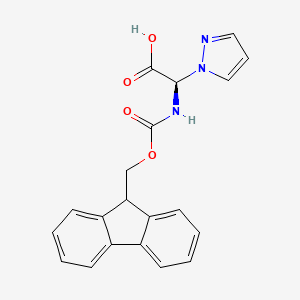
![5-Fluoro-1,2,3,4-tetrahydropyrido[3,4-b]pyrazine](/img/structure/B13136717.png)
